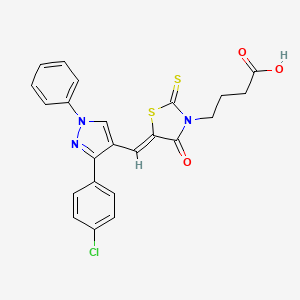![molecular formula C18H23BrN2O B11620390 2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11620390.png)
2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps:
Formation of the Diazatricyclodecane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the tricyclic core.
Alkylation: The ethyl groups are introduced through alkylation reactions, often using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of catalytic processes to enhance efficiency.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、特にエチル基でアルデヒドまたはカルボン酸を形成します。
還元: 還元反応は、ブロモフェニル基を標的にし、潜在的にフェニル基に変換することができます。
置換: ブロモフェニル基の臭素原子は、適切な条件下で、アミンやチオールなどのさまざまな求核剤によって置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素ガス存在下で水素化リチウムアルミニウム(LiAlH₄)またはパラジウム炭素(Pd/C)などの還元剤が頻繁に使用されます。
置換: 求核置換反応は、しばしばアジ化ナトリウム(NaN₃)またはチオ尿素などの試薬を使用します。
主な生成物
酸化: アルデヒドまたはカルボン酸。
還元: フェニル誘導体。
置換: 使用される求核剤に応じて、さまざまな置換フェニル誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、その独特の構造的特性と反応性について研究されています。これは、三環系とそのさまざまな試薬との相互作用の挙動を理解するためのモデル化合物として役立ちます。
生物学
生物学的調査では、この化合物の誘導体は、酵素阻害剤としての可能性、またはその構造的複雑さのために受容体研究におけるリガンドとしての可能性について検討されています。
医学
この化合物の潜在的な薬理学的特性は、特に新しい治療薬の開発において関心を集めています。その独特の構造は、新しい方法で生物学的標的に相互作用し、創薬の機会を提供する可能性があります。
工業
工業部門では、この化合物は、特に製薬および農薬産業で、より複雑な分子の合成における中間体として使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and their interactions with various reagents.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to their structural complexity.
Medicine
The compound’s potential pharmacological properties are of interest, particularly in the development of new therapeutic agents. Its unique structure may interact with biological targets in novel ways, offering opportunities for drug discovery.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
作用機序
2-(3-ブロモフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンの作用機序には、ブロモフェニルおよびジアザトリシクロデカン部分を通じて分子標的との相互作用が含まれます。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物に対する変更によって異なります。
6. 類似の化合物との比較
類似の化合物
2-(3-クロロフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オン: 類似の構造ですが、臭素の代わりに塩素原子があります。
2-(3-メチルフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オン: 臭素の代わりにメチル基を特徴としています。
2-(3-フルオロフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オン: 臭素の代わりにフッ素原子を含んでいます。
独自性
2-(3-ブロモフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンにおける臭素原子の存在は、その類似体と比較して独特の反応性を付与します。塩素、フッ素、またはメチル基と比較して、臭素の大きい原子サイズと異なる電気陰性度は、化合物の化学的挙動と生物学的標的との相互作用に大きな影響を与える可能性があります。
この詳細な概要は、2-(3-ブロモフェニル)-5,7-ジエチル-1,3-ジアザトリシクロ[3.3.1.1~3,7~]デカン-6-オンを包括的に理解しており、その合成、反応、用途、作用機序、および類似の化合物との比較を網羅しています。
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a chlorine atom instead of bromine.
2-(3-Methylphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Features a methyl group instead of bromine.
2-(3-Fluorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-Bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one imparts unique reactivity compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine, fluorine, or a methyl group can significantly influence the compound’s chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C18H23BrN2O |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
2-(3-bromophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H23BrN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-6-5-7-14(19)8-13/h5-8,15H,3-4,9-12H2,1-2H3 |
InChIキー |
GNHFIPGNDPFZSL-UHFFFAOYSA-N |
正規SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)Br)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-ethyl-N-(2-methoxyphenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11620308.png)
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11620311.png)
![(5Z)-3-butyl-5-({3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11620314.png)
![{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11620319.png)

![ethyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11620326.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620331.png)
![N-(2-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11620332.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620345.png)
![4-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620347.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620360.png)

![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620370.png)
![2-(4-chlorophenyl)-3-{5-[3-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B11620375.png)
